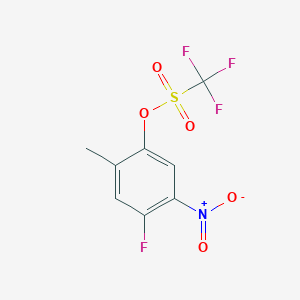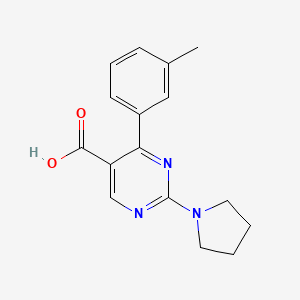
4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid, also known as MP-5-CA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrimidine derivatives and has been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core structure in “4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid”, is widely utilized in medicinal chemistry due to its versatility in drug design . The compound’s ability to interact with various biological targets makes it a valuable scaffold for developing new therapeutic agents. Its applications include the synthesis of novel biologically active compounds with potential inhibitory effects against specific proteins involved in disease pathways.
Pharmacology: Biological Activity Profiling
In pharmacology, the compound’s derivatives are explored for their biological activities. For instance, pyrrolidine derivatives have been investigated for their potential as inhibitors of myeloid cell leukemia-1 (Mcl-1) protein, which plays a role in cancer cell survival . The compound’s structural features allow for the creation of diverse molecules that can be profiled for various biological effects, aiding in the discovery of new drugs.
Agriculture: Pesticide and Herbicide Development
The pyrimidine moiety of the compound can be leveraged in the development of pesticides and herbicides. Pyrimidine derivatives are known to possess biological activities that can be fine-tuned to target specific pests or weeds, contributing to the advancement of agricultural chemicals .
Material Science: Advanced Material Synthesis
In material science, the compound’s framework can be used to synthesize advanced materials. Its structural components can contribute to the development of new polymers or coatings with desired properties, such as increased durability or specific interaction with other substances .
Environmental Science: Contaminant Detection and Remediation
The compound’s derivatives could be applied in environmental science for the detection and remediation of contaminants. Its chemical reactivity and ability to form complexes with various metals and organic compounds can be harnessed to create sensors or remediation agents .
Biochemistry: Enzyme Inhibition and Interaction Studies
In biochemistry, the compound’s ability to interact with enzymes and proteins can be utilized to study inhibition mechanisms or binding interactions. This can provide insights into enzyme function and aid in the development of enzyme inhibitors for therapeutic use .
Propriétés
IUPAC Name |
4-(3-methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-5-4-6-12(9-11)14-13(15(20)21)10-17-16(18-14)19-7-2-3-8-19/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIGEXARVVALPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC=C2C(=O)O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

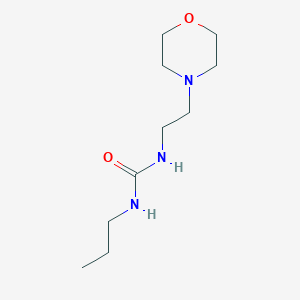
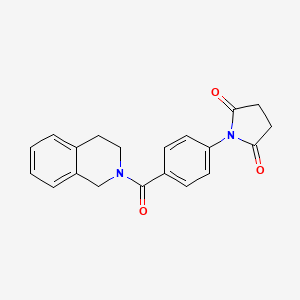
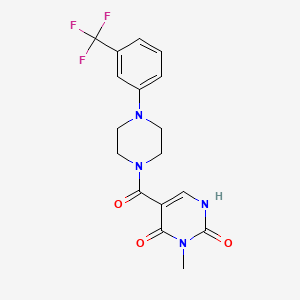
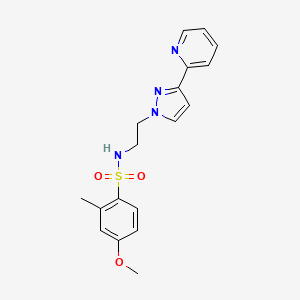
![N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide](/img/structure/B2585986.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585987.png)

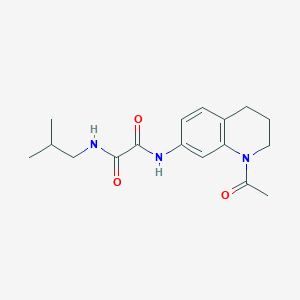
![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2585995.png)
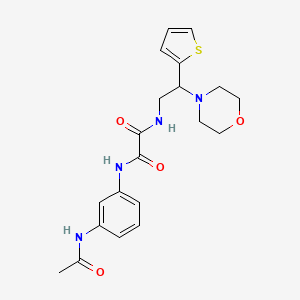
![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/no-structure.png)
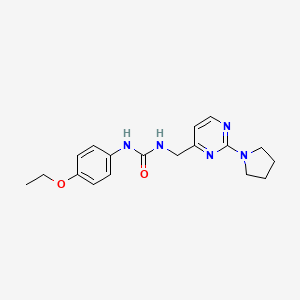
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2585999.png)
